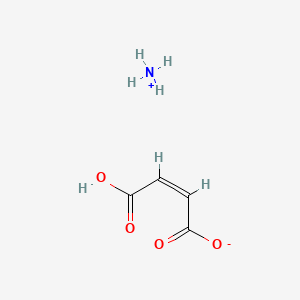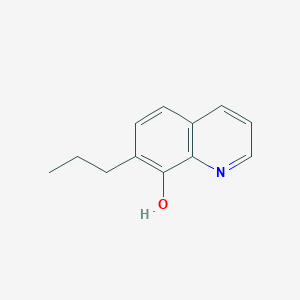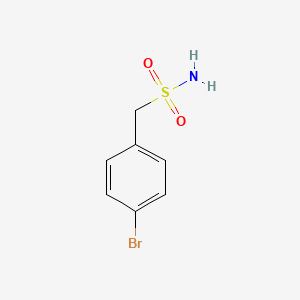
(4-Bromophenyl)methanesulfonamide
Übersicht
Beschreibung
“(4-Bromophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8BrNO2S . It is also known by other names such as “4-(Methylsulfonylamido)bromobenzene” and "N-(4-bromophenyl)methansulfonamide" .
Molecular Structure Analysis
The structure of “(4-Bromophenyl)methanesulfonamide” closely resembles those of other alkyl sulfonanilides . The molecules in the crystal structure are linked into zigzag chains in the b-axis direction via N—H…O hydrogen bonds .
Physical And Chemical Properties Analysis
“(4-Bromophenyl)methanesulfonamide” has a molecular weight of 250.12 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- (4-Bromophenyl)methanesulfonamide has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the one-step synthesis of 1-methylsulfonyl-indoles with functional groups like hydroxymethyl and 2-hydroxyethyl, showcasing its versatility in organic synthesis (Sakamoto et al., 1988). Additionally, its application in the Pd-catalyzed N-arylation of methanesulfonamide, as a safer alternative to potentially genotoxic reagents, highlights its importance in creating more environmentally friendly chemical processes (Rosen et al., 2011).
Structural and Molecular Studies
- Structural studies of derivatives of (4-Bromophenyl)methanesulfonamide have contributed significantly to the understanding of molecular conformations and interactions. For example, the study of various nimesulidetriazole derivatives provided insights into the nature of intermolecular interactions, which is crucial for designing drugs with better efficacy and lower side effects (Dey et al., 2015). Another study focused on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl) methanesulfonamide, highlighting the utility of (4-Bromophenyl)methanesulfonamide derivatives in spectroscopic and computational chemistry (Karabacak et al., 2010).
Drug Development and Pharmaceutical Research
- (4-Bromophenyl)methanesulfonamide derivatives have shown potential in drug development, particularly in the area of anti-inflammatory drugs. Research has been conducted to explore the anti-inflammatory activity of N-(4-arylamidophenyl) methanesulfonamide derivatives, highlighting the potential for new therapeutic applications (Lou et al., 2004). Another study examined the structural and proton-donating abilities of trifluoro-N-(2-phenylacetyl)methanesulfonamide, contributing to our understanding of the molecular properties that influence drug action (Oznobikhina et al., 2009).
Advanced Material Research
- The compound's derivatives have been studied for their potential in advanced material applications. For instance, the bromination of highly unsaturated trifluoromethanesulfonamide derivatives provided insights into chemical reactions crucial for material synthesis (Shainyan et al., 2015). Additionally, research on the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives and their metal complexes opens avenues in the field of material science, particularly for antibacterial applications (Özdemir et al., 2009).
Safety And Hazards
When handling “(4-Bromophenyl)methanesulfonamide”, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Eigenschaften
IUPAC Name |
(4-bromophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAULCQIJRMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476002 | |
| Record name | (4-bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)methanesulfonamide | |
CAS RN |
64732-38-3 | |
| Record name | (4-bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



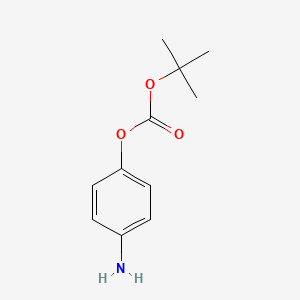
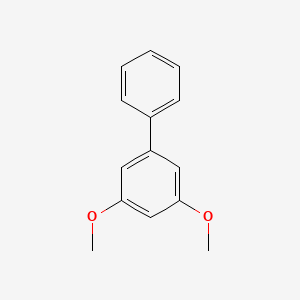

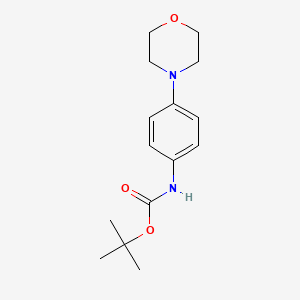
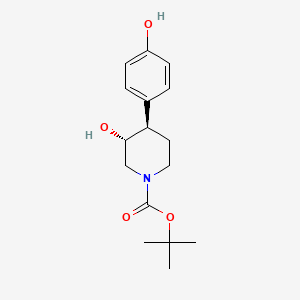

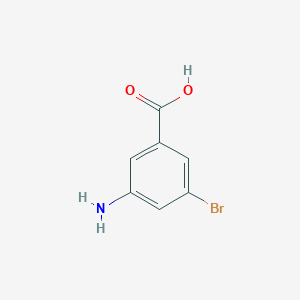
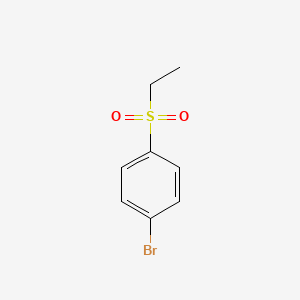
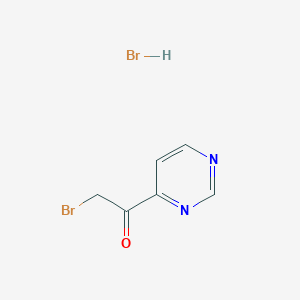
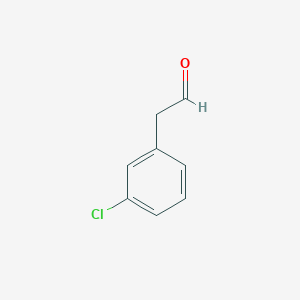

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)
